molecular formula C20H18N2O3 B268580 N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide

N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide

Cat. No. B268580
M. Wt: 334.4 g/mol
InChI Key: MVDMRWWMTJUECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide, also known as GW6471, is a selective peroxisome proliferator-activated receptor (PPAR) antagonist. It is a chemical compound that has been used extensively in scientific research for its ability to inhibit PPAR signaling.

Mechanism of Action

N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide acts as a competitive antagonist of PPARα and PPARγ by binding to the ligand-binding domain of the receptor and preventing the binding of endogenous ligands. This results in the inhibition of downstream signaling pathways and the regulation of target genes.
Biochemical and Physiological Effects:
N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide has been shown to have a number of biochemical and physiological effects. Inhibition of PPARα signaling by N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide results in decreased fatty acid oxidation and increased triglyceride accumulation in the liver. Inhibition of PPARγ signaling by N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide results in decreased insulin sensitivity and glucose uptake in adipose tissue.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide in lab experiments is its high potency and specificity for PPARα and PPARγ. This allows researchers to selectively inhibit these receptors and study their specific roles in various biological processes. However, one limitation of using N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide is that it may have off-target effects on other nuclear receptors, which could complicate data interpretation.

Future Directions

There are many future directions for research involving N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide. One area of interest is the role of PPARs in cancer development and progression. PPARs have been shown to play a role in cell proliferation, differentiation, and apoptosis, and their dysregulation has been implicated in various types of cancer. Another area of interest is the development of novel PPAR antagonists with improved selectivity and potency. Finally, the use of N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide in combination with other drugs or therapies may have therapeutic potential for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide involves the reaction of 2-phenoxyethanol with 3-aminophenyl isonicotinate in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to form the final product, N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide. The purity of N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide is typically greater than 98% and it is available commercially.

Scientific Research Applications

N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide has been used extensively in scientific research to study the role of PPARs in various biological processes. PPARs are nuclear receptors that play a critical role in lipid metabolism, inflammation, and glucose homeostasis. N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide is a potent antagonist of PPARα, which is primarily expressed in the liver and regulates lipid metabolism. It has also been shown to inhibit PPARγ, which is primarily expressed in adipose tissue and regulates glucose homeostasis.

properties

Product Name

N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-[3-(2-phenoxyethoxy)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C20H18N2O3/c23-20(16-9-11-21-12-10-16)22-17-5-4-8-19(15-17)25-14-13-24-18-6-2-1-3-7-18/h1-12,15H,13-14H2,(H,22,23)

InChI Key

MVDMRWWMTJUECR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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